- Synthesis of polymethyl substituted [2.2]metaparacyclophanes and their Lewis-acid induced isomerization to [2.2]metacyclophanes, Journal of Chemical Research, 2009, (4), 244-247
Cas no 206877-37-4 (Tricyclo[9.3.1.14,8]hexadeca-1(15),4,6,8(16),11,13-hexaene, 5,6,7,15,16-pentamethyl-)
206877-37-4 structure
Product Name:Tricyclo[9.3.1.14,8]hexadeca-1(15),4,6,8(16),11,13-hexaene, 5,6,7,15,16-pentamethyl-
Número CAS:206877-37-4
MF:C21H26
Megavatios:278.431146144867
CID:5597193
Update Time:2023-08-23
Tricyclo[9.3.1.14,8]hexadeca-1(15),4,6,8(16),11,13-hexaene, 5,6,7,15,16-pentamethyl- Propiedades químicas y físicas
Nombre e identificación
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- 5,6,7,15,16-Pentamethyltricyclo[9.3.1.14,8]hexadeca-1(15),4,6,8(16),11,13-hexaene
- Tricyclo[9.3.1.14,8]hexadeca-1(15),4,6,8(16),11,13-hexaene, 5,6,7,15,16-pentamethyl-
-
- Renchi: 1S/C21H26/c1-13-14(2)20-11-9-18-7-6-8-19(16(18)4)10-12-21(15(13)3)17(20)5/h6-8H,9-12H2,1-5H3
- Clave inchi: ALPIKOIPIQSYAX-UHFFFAOYSA-N
- Sonrisas: CC1=C2CCC3=CC=CC(=C3C)CCC1=C(C(C)=C2C)C
Tricyclo[9.3.1.14,8]hexadeca-1(15),4,6,8(16),11,13-hexaene, 5,6,7,15,16-pentamethyl- Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1R:S=C(NH2)2, S:DMSO, 14 h, rt
1.2R:NaOH, S:H2O, 1 h, rt
1.3R:HCl, S:H2O, acidify
2.1R:KOH, R:NaBH4, S:EtOH, S:Benzene, 12 h, rt
3.1R:P(OEt)3, S:P(OEt)3, 6 h, rt
3.2R:NaOH, S:H2O, cooled; 3 h, rt
4.1C:MeNO2, C:AlCl3, S:Benzene, 3 h, 50°C
1.2R:NaOH, S:H2O, 1 h, rt
1.3R:HCl, S:H2O, acidify
2.1R:KOH, R:NaBH4, S:EtOH, S:Benzene, 12 h, rt
3.1R:P(OEt)3, S:P(OEt)3, 6 h, rt
3.2R:NaOH, S:H2O, cooled; 3 h, rt
4.1C:MeNO2, C:AlCl3, S:Benzene, 3 h, 50°C
Referencia
Métodos de producción 2
Condiciones de reacción
1.1R:S=C(NH2)2, S:DMSO, 14 h, rt
1.2R:NaOH, S:H2O, 1 h, rt
1.3R:HCl, S:H2O, acidify
2.1R:KOH, R:NaBH4, S:EtOH, S:Benzene, 12 h, rt
3.1R:P(OEt)3, S:P(OEt)3, 6 h, rt
3.2R:NaOH, S:H2O, cooled; 3 h, rt
4.1C:MeNO2, C:AlCl3, S:Benzene, 3 h, 50°C
5.1C:MeNO2, C:AlCl3, S:Benzene, 12 h, 50°C
1.2R:NaOH, S:H2O, 1 h, rt
1.3R:HCl, S:H2O, acidify
2.1R:KOH, R:NaBH4, S:EtOH, S:Benzene, 12 h, rt
3.1R:P(OEt)3, S:P(OEt)3, 6 h, rt
3.2R:NaOH, S:H2O, cooled; 3 h, rt
4.1C:MeNO2, C:AlCl3, S:Benzene, 3 h, 50°C
5.1C:MeNO2, C:AlCl3, S:Benzene, 12 h, 50°C
Referencia
- Synthesis of polymethyl substituted [2.2]metaparacyclophanes and their Lewis-acid induced isomerization to [2.2]metacyclophanes, Journal of Chemical Research, 2009, (4), 244-247
Métodos de producción 3
Condiciones de reacción
1.1R:KOH, R:NaBH4, S:EtOH
2.1R:H2O2, S:AcOH
3.1
4.1R:AlCl3, S:Benzene, S:MeNO2
2.1R:H2O2, S:AcOH
3.1
4.1R:AlCl3, S:Benzene, S:MeNO2
Referencia
- Stable endoperoxide of 4,5,6,8,16-pentamethyl[2.2]metacyclophane; structural analysis and deoxygenation, Journal of the Chemical Society, 1998, (8), 1369-1372
Métodos de producción 4
Condiciones de reacción
1.1C:AlCl3, S:Benzene, S:MeNO2, 12 h, 50°C
1.2R:H2O, cooled
1.2R:H2O, cooled
Referencia
- Synthesis and DFT conformational analysis of trimethyl-functionalized [2.2]metacyclophanes and their Lewis-acid assisted reactions, Journal of Molecular Structure, 2022, 1266, 133523
Tricyclo[9.3.1.14,8]hexadeca-1(15),4,6,8(16),11,13-hexaene, 5,6,7,15,16-pentamethyl- Raw materials
- Benzene,1,4-bis(chloromethyl)-2,3,5,6-tetramethyl-
- Benzene, 1,3-bis(chloromethyl)-5-(1,1-dimethylethyl)-2-methyl-
- Tricyclo[9.3.1.14,8]hexadeca-1(15),4,6,8(16),11,13-hexaene, 13-(1,1-dimethylethyl)-5,6,7,15,16-pentamethyl-
- 1,3-Benzenedimethanethiol, 2,4,5,6-tetramethyl-
Tricyclo[9.3.1.14,8]hexadeca-1(15),4,6,8(16),11,13-hexaene, 5,6,7,15,16-pentamethyl- Preparation Products
Tricyclo[9.3.1.14,8]hexadeca-1(15),4,6,8(16),11,13-hexaene, 5,6,7,15,16-pentamethyl- Literatura relevante
-
Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
-
Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
-
Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
-
Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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